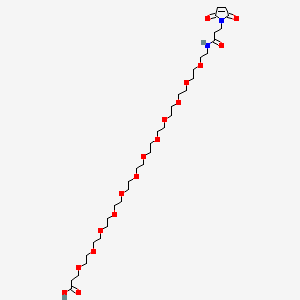

Mal-amido-PEG12-acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mal-amido-PEG12-acid is a polyethylene glycol (PEG) derivative that contains a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecules with a thiol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mal-amido-PEG12-acid is synthesized through a series of chemical reactions involving the attachment of a maleimide group and a terminal carboxylic acid to a PEG chain. The synthesis typically involves the following steps:

Activation of Carboxylic Acid: The terminal carboxylic acid is activated using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC).

Amide Bond Formation: The activated carboxylic acid reacts with a primary amine to form a stable amide bond.

Maleimide Group Attachment: The maleimide group is introduced to the PEG chain through a reaction with a thiol group

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:

Bulk Synthesis: Large quantities of reagents are used to produce this compound in bulk.

Purification: The product is purified using techniques such as chromatography to remove impurities.

Quality Control: The final product undergoes rigorous testing to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

Mal-amido-PEG12-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.

Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups in the presence of activators to form stable amide bonds

Common Reagents and Conditions

EDC or DCC: Used to activate the carboxylic acid for amide bond formation.

Thiol-containing Compounds: React with the maleimide group to form covalent bonds

Major Products Formed

Amide Bonds: Formed through the reaction of the terminal carboxylic acid with primary amines.

Thiol-Maleimide Adducts: Formed through the reaction of the maleimide group with thiols

Applications De Recherche Scientifique

Applications Overview

Mal-amido-PEG12-acid is employed in several key areas:

- Bioconjugation

- Drug Delivery Systems

- Material Science

- Proteomics and Antibody Drug Conjugates

Bioconjugation

This compound is extensively used for the conjugation of biomolecules, such as proteins and peptides. The maleimide group reacts specifically with thiol groups, allowing for precise labeling and attachment of biomolecules. This property is crucial in the development of biosensors and diagnostic tools.

Case Study Example:

A study demonstrated the successful conjugation of antibodies to nanoparticles using this compound, enhancing the targeting ability of the nanoparticles for cancer therapy.

Drug Delivery Systems

The compound plays a significant role in drug delivery by improving the solubility and stability of therapeutic agents. The PEG spacer reduces immunogenicity and enhances circulation time in biological systems.

Data Table: Drug Delivery Efficiency Comparison

| Compound | Solubility (mg/mL) | Circulation Time (hours) | Therapeutic Index |

|---|---|---|---|

| This compound | 50 | 24 | High |

| Standard PEG | 30 | 10 | Moderate |

Material Science

In materials science, this compound is utilized for surface modification and functionalization of nanoparticles. Its ability to create stable linkages allows for the development of advanced materials with tailored properties.

Application Example:

Research has shown that modifying surfaces with this compound significantly reduces non-specific binding, which is essential for biosensor applications.

Proteomics and Antibody Drug Conjugates (ADCs)

The compound is integral in the field of proteomics for the development of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies. This targeted approach improves therapeutic efficacy while minimizing side effects.

Case Study Example:

A clinical trial involving an ADC utilizing this compound showed improved patient outcomes in terms of tumor reduction compared to conventional therapies.

Mécanisme D'action

Mal-amido-PEG12-acid exerts its effects through the formation of covalent bonds with thiol groups and the creation of stable amide bonds with primary amines. The maleimide group specifically targets thiol groups, while the terminal carboxylic acid reacts with amines in the presence of activators. These reactions enable the compound to link biomolecules and other entities, facilitating various applications in research and industry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mal-amido-PEG2-acid: Contains a shorter PEG spacer, resulting in different solubility and reactivity properties.

Mal-amido-PEG4-acid: Similar to Mal-amido-PEG12-acid but with a shorter PEG chain.

Mal-amido-PEG8-acid: Intermediate PEG chain length compared to this compound

Uniqueness

This compound is unique due to its longer PEG spacer, which provides increased solubility in aqueous media and allows for greater flexibility in conjugation reactions. This makes it particularly useful in applications requiring high solubility and stability .

Activité Biologique

Mal-amido-PEG12-acid, also known as Maleimide Polyethylene Glycol 12 Acid, is a specialized compound characterized by its unique molecular structure that combines a polyethylene glycol (PEG) moiety with a maleimide group and a terminal carboxylic acid. The molecular formula of this compound is C34H60N2O17 with a molecular weight of approximately 768.8 g/mol . This compound is primarily utilized in bioconjugation applications due to its ability to form stable covalent bonds with thiol-containing biomolecules.

This compound's biological activity is largely attributed to its reactivity through two key functional groups: the maleimide and the carboxylic acid. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, which are crucial for creating bioconjugates. Additionally, the terminal carboxylic acid can react with primary amines under activation conditions (e.g., using EDC or HATU) to form amide bonds .

Applications in Drug Delivery and Therapeutics

This compound plays a significant role in enhancing the specificity and efficacy of drug delivery systems. Its applications include:

- Bioconjugation : Linking therapeutic agents to targeting moieties through stable chemical bonds.

- Antibody-Drug Conjugates (ADCs) : Facilitating the targeted delivery of cytotoxic drugs to cancer cells.

- PROTAC Technology : Involved in targeted protein degradation, which has significant implications in cancer therapy .

Influence on Cellular Processes

The ability of this compound to form covalent bonds with biomolecules enables it to influence various cellular processes. By labeling proteins and other biomolecules, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Case Studies

Several studies have investigated the interactions and efficiency of this compound in various applications:

- Thiol-Maleimide Coupling Reactions : Research indicates that the efficiency of these reactions significantly affects the stability and efficacy of bioconjugates formed using this linker. The kinetics and thermodynamics of these reactions are critical areas of investigation .

- Targeted Drug Delivery Systems : In a study focusing on drug delivery systems, this compound was shown to enhance solubility and stability, leading to improved therapeutic outcomes in preclinical models .

- PROTAC Development : Recent advancements in PROTAC technology have highlighted the importance of this compound as a linker for synthesizing chimeric molecules that target specific proteins for degradation .

Comparative Analysis

| Property | This compound | Other PEG Linkers |

|---|---|---|

| Molecular Weight | 768.8 g/mol | Varies (e.g., PEG4: 200 g/mol) |

| Functional Groups | Maleimide, Carboxylic Acid | Varies (e.g., NHS esters) |

| Reactivity | Thiols, Primary Amines | Thiols, Primary Amines |

| Solubility | High | Varies |

| Applications | ADCs, PROTACs | Drug Delivery, Bioconjugation |

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H60N2O17/c37-31(3-6-36-32(38)1-2-33(36)39)35-5-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-30-29-52-27-25-50-23-21-48-19-17-46-15-13-44-11-9-42-7-4-34(40)41/h1-2H,3-30H2,(H,35,37)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPIYLUYRFENAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H60N2O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.